An In-Depth Technical Guide to Octahydroindolizine-2-carboxylic Acid: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to Octahydroindolizine-2-carboxylic Acid: Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydroindolizine-2-carboxylic acid, a saturated bicyclic amino acid analog, represents a fascinating yet underexplored scaffold in medicinal chemistry. As a member of the broader indolizidine alkaloid family, it holds potential for diverse biological activities, drawing parallels from well-studied natural products. This technical guide provides a comprehensive overview of its chemical structure, stereochemical complexity, and predicted physicochemical properties. In the absence of extensive direct experimental data, this document synthesizes information from analogous compounds and computational predictions to offer valuable insights for researchers. We will delve into a plausible synthetic strategy, expected spectral characteristics, and the significant biological context provided by related indolizidine alkaloids, such as the glycosidase inhibitors swainsonine and slaframine. This guide aims to serve as a foundational resource for scientists interested in exploring the synthetic utility and pharmacological potential of this unique chiral building block.
Introduction: The Indolizidine Core and Its Significance
The indolizidine skeleton, a nitrogen-bridged bicyclic system comprising a fused six-membered and five-membered ring, is a privileged scaffold in natural product chemistry and drug discovery.[1][2] Alkaloids featuring this core structure are abundant in nature, found in various plants, fungi, and even the skin of amphibians.[3][4] These natural products exhibit a remarkable range of biological activities, including potent inhibition of glycosidase enzymes, antibacterial, antifungal, and anticancer properties.[5][6]
Octahydroindolizine-2-carboxylic acid distinguishes itself by incorporating a carboxylic acid functionality onto this saturated heterocyclic framework. This feature not only imparts acidic properties but also provides a handle for further chemical modifications, such as peptide coupling, making it an intriguing building block for peptidomimetics and other complex molecular architectures.
It is crucial to distinguish the octahydroindolizine core from the more commonly referenced octahydroindole structure. While both are saturated bicyclic systems, the octahydroindolizine possesses a bridgehead nitrogen atom, which significantly influences its three-dimensional shape and chemical reactivity.
Chemical Structure and Stereochemistry
The chemical structure of octahydroindolizine-2-carboxylic acid is characterized by the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . The core is a 1-azabicyclo[4.3.0]nonane system, with a carboxylic acid group at the 2-position.
The molecule possesses three chiral centers at positions C2, C5, and C8a (the bridgehead carbon), leading to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative and absolute stereochemistry of these centers profoundly dictates the molecule's conformation and its potential interactions with biological targets. The specific spatial arrangement of the carboxylic acid group and the substituents on the bicyclic ring system is critical for its biological activity.
Physicochemical Properties: An Overview
Table 1: Predicted Physicochemical Properties of Octahydroindolizine-2-carboxylic Acid
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| pKa | Carboxylic Acid (pKa₁): ~2.0 - 4.5Amine (pKa₂): ~9.0 - 11.0 | The carboxylic acid pKa is expected to be in the typical range for α-amino acids. The exact value will be influenced by the electron-withdrawing effect of the protonated bicyclic amine. The amine's pKa is characteristic of a secondary amine within a bicyclic system. Computational pKa prediction methods offer a way to estimate these values more precisely.[7][8] |
| Solubility | Predicted to be soluble in water, especially at acidic or basic pH, and in polar organic solvents like methanol and ethanol. | The presence of both a carboxylic acid and an amine group suggests zwitterionic character, enhancing water solubility. Solubility will be pH-dependent, increasing at pH values where either the acid is deprotonated or the amine is protonated. Computational models can provide quantitative solubility predictions.[9][10] |
| XlogP | ~ -1.4 | This predicted value indicates a hydrophilic character, consistent with the presence of polar functional groups. |
| Reactivity | The carboxylic acid can undergo esterification, amidation, and reduction. The secondary amine is nucleophilic and can be alkylated or acylated. | Standard organic transformations can be applied to modify these functional groups, allowing for the synthesis of a wide range of derivatives. |
Spectral Characterization: An Expected Profile
While specific spectra for octahydroindolizine-2-carboxylic acid are not published, we can predict the key features based on the functional groups present.
Table 2: Predicted Spectral Data for Octahydroindolizine-2-carboxylic Acid
| Spectroscopy | Expected Chemical Shifts / Absorption Bands | Interpretation |
| ¹H NMR | ~1.2-2.5 ppm: Multiplets from the aliphatic protons on the octahydroindolizine ring.~3.0-4.0 ppm: Multiplet for the proton at C2 (α to the carboxylic acid).~10.0-13.0 ppm: Broad singlet for the carboxylic acid proton (in non-deuterated solvents). | The exact chemical shifts and coupling patterns would be complex due to the rigid bicyclic structure and would require 2D NMR techniques for full assignment. |
| ¹³C NMR | ~20-60 ppm: Signals for the sp³ carbons of the octahydroindolizine ring.~55-70 ppm: Signal for the C2 carbon.~170-185 ppm: Signal for the carboxylic acid carbonyl carbon. | The number of signals would depend on the symmetry of the specific stereoisomer. |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad O-H stretch of the carboxylic acid.~1700-1725 cm⁻¹: Strong C=O stretch of the carboxylic acid.~2850-2960 cm⁻¹: C-H stretching of the aliphatic ring system. | The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimers of carboxylic acids. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 170.1176.Fragmentation: Likely loss of H₂O (m/z 152) and CO₂ (m/z 126) from the parent ion. | The fragmentation pattern would provide information about the structure of the bicyclic core. |
Synthesis of Octahydroindolizine-2-carboxylic Acid: A Plausible Approach
The synthesis of specific stereoisomers of octahydroindolizine-2-carboxylic acid is a significant challenge in organic chemistry. A plausible synthetic strategy would involve the construction of the indolizidine core followed by the introduction or elaboration of the carboxylic acid functionality. One potential route is outlined below.
Caption: A generalized workflow for the synthesis of octahydroindolizine-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Synthesis of a Piperidine Intermediate: Starting from a chiral precursor like a derivative of L-pyroglutamic acid, a series of reactions including reduction, protection, and chain extension would be employed to construct a suitably functionalized piperidine ring.
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Step 2: Intramolecular Cyclization: An intramolecular nucleophilic substitution or reductive amination reaction would be used to form the second ring of the indolizidine core. This step is crucial for establishing the stereochemistry at the bridgehead position.
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Step 3: Introduction of the Carboxylic Acid Moiety: The bicyclic intermediate would then be functionalized at the C2 position. This could be achieved through various methods, such as alkylation of an enolate or a related nucleophile with a two-carbon electrophile that can be later converted to a carboxylic acid.
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Step 4: Final Elaboration and Deprotection: The introduced functional group would be converted to the carboxylic acid, for example, through oxidation or hydrolysis. Finally, any protecting groups used throughout the synthesis would be removed to yield the target molecule.
This proposed synthesis would require careful control of stereochemistry at each step to obtain a single, enantiomerically pure stereoisomer.
Biological and Pharmacological Context: The Indolizidine Alkaloid Family
While the biological activity of octahydroindolizine-2-carboxylic acid itself has not been extensively studied, the broader family of indolizidine alkaloids provides a rich pharmacological context. Many of these natural products are potent inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism and glycoprotein processing.[5][11]
Two prominent examples are swainsonine and slaframine :
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Swainsonine: This polyhydroxylated indolizidine alkaloid is a powerful inhibitor of α-mannosidase.[12] By disrupting glycoprotein processing, swainsonine exhibits a range of biological effects, including anticancer and immunomodulatory activities.[3][13] Its mechanism of action involves mimicking the mannosyl cation intermediate in the enzyme's active site.[12]
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Slaframine: Produced by the fungus Rhizoctonia leguminicola, slaframine is a parasympathomimetic alkaloid.[14][15] Its biosynthesis also originates from pipecolic acid, a common precursor for many indolizidine alkaloids.[5]
The shared biosynthetic origins and structural similarities within the indolizidine alkaloid family suggest that even simple derivatives like octahydroindolizine-2-carboxylic acid could possess interesting biological properties. The carboxylic acid moiety, in particular, could serve as a key interaction point with biological targets or as a site for metabolic activation.
Caption: Mechanism of action of swainsonine as a glycosidase inhibitor.
Future Directions and Research Opportunities
Octahydroindolizine-2-carboxylic acid presents several exciting avenues for future research:
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Stereoselective Synthesis: The development of efficient and scalable synthetic routes to access all stereoisomers of this compound is a primary challenge. This would enable a systematic investigation of how stereochemistry influences its properties and biological activity.
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Pharmacological Screening: A comprehensive screening of the different stereoisomers in a variety of biological assays is warranted. Given the properties of related indolizidine alkaloids, assays for glycosidase inhibition, as well as anticancer, antiviral, and antibacterial activities, would be of particular interest.
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Peptidomimetic Applications: The incorporation of octahydroindolizine-2-carboxylic acid into peptides could be used to create conformationally constrained analogs of biologically active peptides. This could lead to the development of novel therapeutics with improved stability and receptor selectivity.
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Computational Studies: Further computational studies could provide more accurate predictions of its physicochemical properties and guide the design of derivatives with desired characteristics.
Conclusion
Octahydroindolizine-2-carboxylic acid is a structurally unique and synthetically challenging molecule that lies at the intersection of natural product chemistry and medicinal chemistry. While direct experimental data for this compound is limited, its relationship to the broader class of biologically active indolizidine alkaloids suggests significant potential. This technical guide has provided a foundational overview of its structure, predicted properties, and a plausible synthetic approach. It is our hope that this document will stimulate further research into this intriguing molecule and unlock its potential as a valuable tool in drug discovery and chemical biology.
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